(2-Bromo-3-fluorobenzyl)hydrazine
Description
(2-Bromo-3-fluorobenzyl)hydrazine is a substituted hydrazine derivative characterized by a benzyl group bearing bromo and fluoro substituents at the 2- and 3-positions, respectively. Its molecular formula is C₇H₈BrFN₂, with a molecular weight of 219.05 g/mol . The bromo and fluoro substituents confer unique electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8BrFN2 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(2-bromo-3-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3,11H,4,10H2 |
InChI Key |
RJTLKUAOSZVDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorobenzyl)hydrazine typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for (2-Bromo-3-fluorobenzyl)hydrazine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield azides, while reduction with NaBH4 can produce amines.
Scientific Research Applications
(2-Bromo-3-fluorobenzyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects :
- Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilicity, facilitating nucleophilic reactions (e.g., cyclization or Schiff base formation) .
- Steric Hindrance : Ortho-substituted bromo groups (e.g., 2-Br) reduce rotational freedom, impacting binding affinity in bioactive compounds .
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
